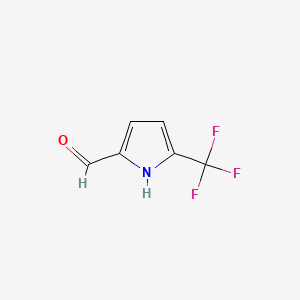![molecular formula C7H7BN2O2 B571847 (1H-Pyrrolo[3,2-b]pyridin-6-yl)boronic acid CAS No. 1253911-17-9](/img/structure/B571847.png)
(1H-Pyrrolo[3,2-b]pyridin-6-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(1H-Pyrrolo[3,2-b]pyridin-6-yl)boronic acid” is a chemical compound with the CAS Number: 1253911-17-9. It has a molecular weight of 161.96 and its IUPAC name is 1H-pyrrolo[3,2-b]pyridin-6-ylboronic acid . It is stored in an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for “(1H-Pyrrolo[3,2-b]pyridin-6-yl)boronic acid” is 1S/C7H7BN2O2/c11-8(12)5-3-7-6(10-4-5)1-2-9-7/h1-4,9,11-12H . This indicates the molecular structure of the compound.Chemical Reactions Analysis
While specific chemical reactions involving “(1H-Pyrrolo[3,2-b]pyridin-6-yl)boronic acid” are not available, boronic acids are known to be involved in various types of reactions, including Suzuki-Miyaura cross-coupling reactions .It is stored in an inert atmosphere at temperatures between 2-8°C .
科学的研究の応用
Chemistry and Properties
The chemistry and properties of (1H-Pyrrolo[3,2-b]pyridin-6-yl)boronic acid are significant in the context of heterocyclic compounds, which are vital in the design of kinase inhibitors. The versatility of pyrazolo[3,4-b]pyridine, a related scaffold, highlights the potential of (1H-Pyrrolo[3,2-b]pyridin-6-yl)boronic acid in interacting with kinases through multiple binding modes. This underlines the scaffold's importance in drug design, especially for targeting various kinase-related diseases. The comprehensive review of pyrazolo[3,4-b]pyridine kinase inhibitors showcases the relevance of such structures in medicinal chemistry and their broad application across a range of kinase targets (Wenglowsky, 2013).
Biological and Electrochemical Activity
Boron-containing compounds, including boronic acids, have demonstrated significant biological and electrochemical activities. Their synthesis and the study of their properties have led to advances in medicinal chemistry and materials science. These activities include potential applications in drug discovery, where boronic acids are explored for enhancing the potency of drugs or improving their pharmacokinetics profiles. The design and discovery of boronic acid drugs have shown a steady increase, highlighting the role of boronic acids in the development of new therapeutic agents (Plescia & Moitessier, 2020).
Sensor Development
Boronic acids have been extensively utilized in the development of chemical sensors due to their ability to form reversible covalent bonds with Lewis bases and polyols. This property has facilitated the creation of sensors for recognizing carbohydrates, catecholamines, ions, and hydrogen peroxide, among others. The development of boronic acid sensors with double recognition sites has significantly improved their binding affinity and selectivity, showcasing the potential of (1H-Pyrrolo[3,2-b]pyridin-6-yl)boronic acid in sensor technology (Bian et al., 2019).
Environmental and Agricultural Applications
The study of boron-containing compounds, including boronic acids, extends beyond medicinal chemistry and sensor technology to environmental and agricultural applications. For instance, the removal of boron species by layered double hydroxides (LDHs) has shown efficacy in treating boron-contaminated water. This application is crucial in areas where boron toxicity is a concern for human and animal health. LDHs offer a promising method for boron removal, contributing to safer drinking water and environmental conservation (Theiss, Ayoko, & Frost, 2013).
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
特性
IUPAC Name |
1H-pyrrolo[3,2-b]pyridin-6-ylboronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BN2O2/c11-8(12)5-3-7-6(10-4-5)1-2-9-7/h1-4,9,11-12H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDRZVSHODUJUIL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=CN2)N=C1)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50737399 |
Source


|
| Record name | 1H-Pyrrolo[3,2-b]pyridin-6-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50737399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.96 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1H-Pyrrolo[3,2-b]pyridin-6-yl)boronic acid | |
CAS RN |
1253911-17-9 |
Source


|
| Record name | 1H-Pyrrolo[3,2-b]pyridin-6-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50737399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

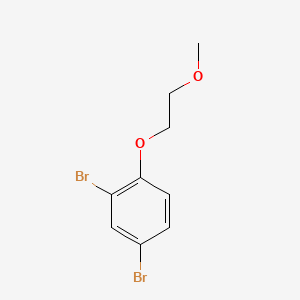
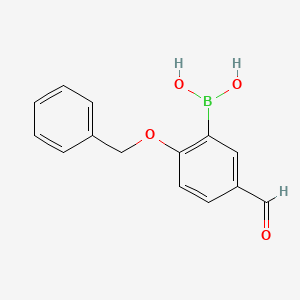
![[3-(3-Fluoro-4-methylphenyl)phenyl]acetic acid](/img/structure/B571768.png)
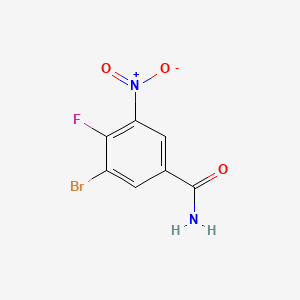
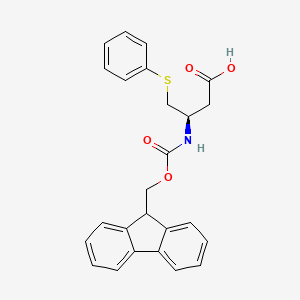
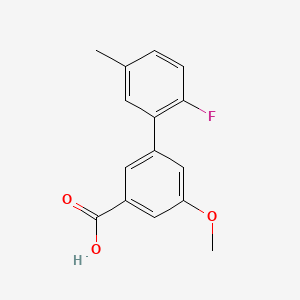
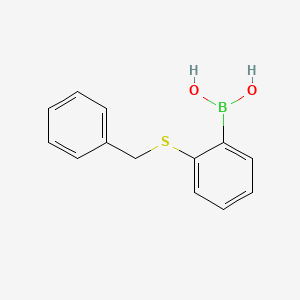
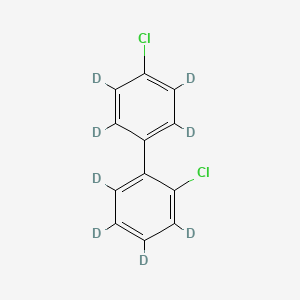
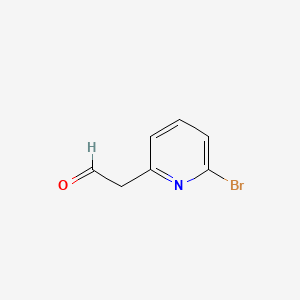
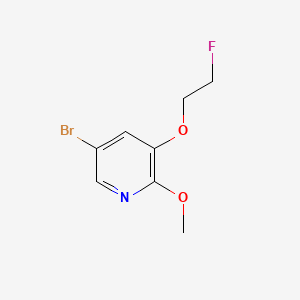
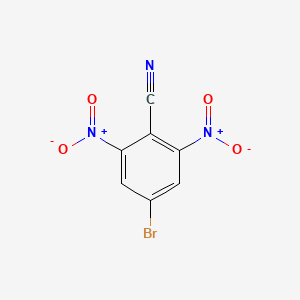
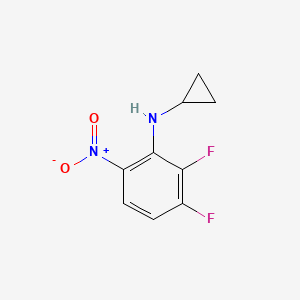
![5-(Trifluoromethyl)-[2,3'-bipyridin]-5'-amine](/img/structure/B571786.png)
